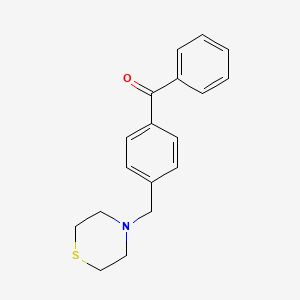

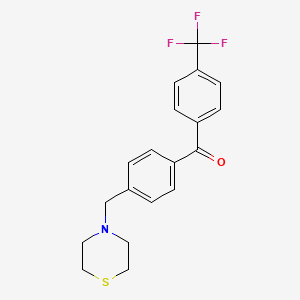

3-Piperidinomethyl-4'-thiomethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Piperidinomethyl-4'-thiomethylbenzophenone (3PMTMBP) is a synthetic compound that has been used in a variety of scientific research applications. It is a benzophenone derivative that has been found to be a useful tool in the synthesis of organic compounds, as well as the study of biochemical and physiological processes.

科学的研究の応用

1. Histamine H3 Receptor Ligands

Compounds derived from piperidine, similar to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been synthesized as histamine H3 receptor ligands. These compounds display strong affinities for the histamine H3 receptor and are considered potential tools for understanding the binding site on this receptor (Amon et al., 2007).

2. Selective Estrogen Receptor Modulators

Research indicates that similar piperidine derivatives play a role in the development of selective estrogen receptor modulators (SERMs). These compounds possess estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterine tissues (Palkowitz et al., 1997).

3. Antagonistic Properties

4-phenoxypiperidines, which are structurally related to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been identified as potent histamine H3 antagonists. These compounds have shown efficacy in animal models related to wakefulness (Dvorak et al., 2005).

4. Gastric Acid Antisecretory Activity

Compounds featuring a piperidinomethylphenoxy group have been investigated for their antisecretory activity against histamine-induced gastric acid secretion, showcasing their potential in antiulcer applications (Ueda et al., 1991).

5. Antimicrobial Activity

A series of thiazolo-triazolo-pyridine derivatives with substituted phenyl(piperidin-1-yl)methyl groups, similar to 3-Piperidinomethyl-4'-thiomethylbenzophenone, have been synthesized and shown to exhibit significant antimicrobial activity against various microorganisms (Suresh et al., 2016).

6. σ Receptor Binding

Research on 4-methoxyphenyl 4-(3,4,5-trimethoxybenzyl)-1-piperazine acetate monofumarate monohydrate, a molecule with a piperidine-like structure, has revealed selective inhibition of σ receptor binding in guinea-pig brain, indicating potential applications in neuropharmacology (Harada et al., 1994).

7. Antiproliferative Activity

A novel compound prepared from piperidin-1-yl benzo[d]isoxazole showed antiproliferative activity, providing insight into the potential cancer therapeutic applications of compounds related to 3-Piperidinomethyl-4'-thiomethylbenzophenone (Prasad et al., 2018).

8. CETP Inhibition and HDL-C Elevation

Studies on 2-arylbenzoxazoles, which include a piperidinyloxy moiety, have identified them as inhibitors of cholesteryl ester transfer protein function, showing efficacy in raising serum high-density lipoprotein cholesterol levels in transgenic mice (Kallashi et al., 2011).

特性

IUPAC Name |

(4-methylsulfanylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NOS/c1-23-19-10-8-17(9-11-19)20(22)18-7-5-6-16(14-18)15-21-12-3-2-4-13-21/h5-11,14H,2-4,12-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSQVZBJIDXUBSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643135 |

Source

|

| Record name | [4-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidinomethyl-4'-thiomethylbenzophenone | |

CAS RN |

898792-87-5 |

Source

|

| Record name | [4-(Methylsulfanyl)phenyl]{3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325574.png)

![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325576.png)

![4-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone](/img/structure/B1325577.png)

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone](/img/structure/B1325578.png)

![2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone](/img/structure/B1325581.png)

![2,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325584.png)

![3,4-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325585.png)

![3,5-Difluoro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1325586.png)

![Ethyl 4-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-4-oxobutyrate](/img/structure/B1325587.png)